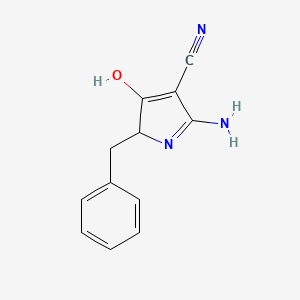

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

CAS No.: 929974-46-9

Cat. No.: VC11635566

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929974-46-9 |

|---|---|

| Molecular Formula | C12H11N3O |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 5-amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carbonitrile |

| Standard InChI | InChI=1S/C12H11N3O/c13-7-9-11(16)10(15-12(9)14)6-8-4-2-1-3-5-8/h1-5,10,16H,6H2,(H2,14,15) |

| Standard InChI Key | OZPSLPUEJJGPGL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O |

| Canonical SMILES | C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O |

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a pyrrole ring substituted at the 5-position with a benzyl group, a 4-oxo group, and a 3-carbonitrile group. The amino group at the 2-position enhances its reactivity in synthetic modifications. Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 213.23 g/mol | |

| IUPAC Name | 5-Amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carbonitrile | |

| SMILES | C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O |

The benzyl group contributes to lipophilicity, potentially enhancing membrane permeability in biological systems, while the carbonitrile group offers a site for nucleophilic substitutions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with pyrrole derivatives undergoing sequential functionalization. One documented method involves:

-

Cyclocondensation: Reacting a pyrrole precursor (e.g., 4-oxopyrrolidine) with benzyl bromide in the presence of a base to introduce the benzyl group.

-

Nitration and Reduction: Introducing the amino group via nitration followed by catalytic hydrogenation.

-

Carbonitrile Incorporation: Treating the intermediate with cyanating agents like potassium cyanide under acidic conditions.

Industrial-Scale Production

Industrial processes prioritize yield optimization and cost efficiency. Continuous flow reactors are employed to enhance reaction control, while purification techniques such as column chromatography or recrystallization ensure high purity (>98%).

Physicochemical Properties

The compound’s stability under standard conditions (melting point: 152–155°C) makes it suitable for storage and handling. Key properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .

-

Spectroscopic Data:

-

IR: Strong absorption at 2200 cm (C≡N stretch) and 1650 cm (C=O stretch).

-

NMR: NMR signals at δ 7.3 ppm (benzyl aromatic protons) and δ 5.1 ppm (pyrrole NH).

-

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The carbonitrile group undergoes nucleophilic attacks, enabling the formation of tetrazole or amide derivatives. For example, reaction with sodium azide yields a tetrazole analog, which has shown enhanced bioactivity in preliminary studies.

Oxidation and Reduction

The oxo group at position 4 can be reduced to a hydroxyl group using NaBH, producing 4-hydroxy derivatives. Conversely, oxidation with KMnO generates dicarbonyl intermediates .

Biological Activity and Applications

Neuroprotective Prospects

Pyrrole derivatives are known MAO-B inhibitors, which could mitigate neurodegenerative processes. While direct data are lacking, related compounds show IC values of <10 nM against MAO-B, suggesting potential for Parkinson’s disease research .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | Methyl substituents at 4,5-positions | Enhanced metabolic stability |

| 5-(2-Chloro-6-fluorobenzyl)-4-oxo-pyrrole-7-carbonitrile | Halogenated benzyl group | Improved antibacterial potency |

The absence of methyl or halogen groups in 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile may limit its metabolic stability but offers a simpler scaffold for derivatization .

Future Research Directions

-

Biological Screening: Comprehensive assays to evaluate antimicrobial, anticancer, and neuroprotective activities.

-

Structural Optimization: Introducing electron-withdrawing groups to enhance reactivity and bioavailability.

-

Mechanistic Studies: Elucidating interactions with MBLs and MAO-B at the molecular level.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume